molecular formula C8H9ClN2O2 B1357048 2-Chloro-N-methoxy-N-methylisonicotinamide CAS No. 250263-39-9

2-Chloro-N-methoxy-N-methylisonicotinamide

Cat. No. B1357048
M. Wt: 200.62 g/mol
InChI Key: RJWKHBDGHZXZPD-UHFFFAOYSA-N
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Description

2-Chloro-N-methoxy-N-methylisonicotinamide is a synthetic isonicotinamide derivative that belongs to the class of amides. It is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity .


Molecular Structure Analysis

The molecular formula of 2-Chloro-N-methoxy-N-methylisonicotinamide is C7H7ClN2O . The molecular weight is 170.598 g/mol .


Chemical Reactions Analysis

2-Chloro-N-methoxy-N-methylisonicotinamide is used in the preparation of 2-heptyl-3-hydroxy-4 (1H)-quinolone (Pseudomonas quinolone signal or PQS) and structurally related 2-alkyl-4-quinolones having biological activity . It is also used as a starting reagent for the one-pot synthesis of 2-heptyl-3-hydroxyl-4 (1H)-quinolone (PQS), a signaling molecule in the quorum sensing of Pseudomonas aeruginosa .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-N-methoxy-N-methylisonicotinamide is 170.59 g/mol . It has a density of 1.264g/cm3 . The boiling point is 330.677ºC at 760 mmHg . The exact mass is 170.02500 . The topological polar surface area is 41.99000 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Chloro-N-methoxy-N-methylisonicotinamide serves as an important synthesis intermediate in chemical reactions. A novel synthetic route for this compound involves using propargyl alcohol and dipropylamine, resulting in over 65% yield and purity above 99% (Du Xiao-hua, 2013).
  • It's used in the synthesis of various compounds like 2,4-dichloro-5-methoxy-pyrimidine, which has a total yield of about 46% and a purity higher than 99.5% (Liu Guo-ji, 2009).

Applications in Biology and Medicine

  • The compound shows potential in biological contexts, such as in the study of protein cleavage. The 2-chloro analogue demonstrates significant cleavage of ovalbumin without the application of heat, suggesting its utility in temperature-sensitive protein studies (T. J. Holmes & R. Lawton, 2009).

Environmental and Agricultural Implications

  • In environmental studies, similar chloroacetamide herbicides and their metabolites were analyzed in human and rat liver microsomes. This research provides insights into the metabolism and potential environmental impacts of related compounds (S. Coleman et al., 2000).
  • The biodegradation of metolachlor, a herbicide structurally related to 2-Chloro-N-methoxy-N-methylisonicotinamide, by Candida xestobii highlights the ecological aspect of these chemicals (A. Muñoz et al., 2011).

Safety And Hazards

2-Chloro-N-methoxy-N-methylisonicotinamide is classified as harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . In case of contact with skin, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

properties

IUPAC Name

2-chloro-N-methoxy-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWKHBDGHZXZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=NC=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401232925
Record name 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methoxy-N-methylisonicotinamide

CAS RN

250263-39-9
Record name 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250263-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-methoxy-N-methyl-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401232925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of 2-chloroisonicotinic acid (20 g, 0.127 mol), N,O-dimethyl-hydroxylamine HCl (19.8 g, 0.203 mol), 4-methylmorpholine (20.5 g, 0.203 mol) and DMAP (1.55 g, 0.013 mol) in dichloromethane (300 ml) at 0° C. was added EDCI HCl (29.2 g, 0.152 mol). The mixture was stirred at 0° C. for 10 min and at room temperature for 17 h. The mixture was poured into water/1M aqueous HCl and extracted with dichloromethane. The combined organic phases were washed with water, saturated aqueous NaHCO3 solution and brine. The organic layer was dried over MgSO4, filtered and concentrated to give the title compound (24.9 g) as a white solid. MS(m/e)=201.2 [M+H+].
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.55 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Chloroisonicotinic acid (12-2, 2.0 g, 12.7 mmole), N,O-dimethylhydroxylamine hydrochloride (3.71 g, 38.1 mmole), EDC (2.92 g, 15.2 mmole), and HOBt (2.06 g, 15.2 mmole) were combined in dry DMF (40 mL). To this was added Et3N (8.9 mL, 63.47 mmole) at RT. After 60 hr the mixture was diluted with H2O and extracted with EtOAc (4×). The combined organic layers were washed with H2O, brine; then dried (MgSO4), filtered, and concentrated to give the titled compound as an amber oil which solidified on standing. The material was sufficiently pure for use in the next step. 1H-NMR (500 MHz, CDCl3) δ8.47 (d, 1H, J=5.13 Hz), 7.57 (s, 1H), 7.45 (m, 1H), 3.56 (s, 3H), 3.38 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.71 g
Type
reactant
Reaction Step Two
Name
Quantity
2.92 g
Type
reactant
Reaction Step Three
Name
Quantity
2.06 g
Type
reactant
Reaction Step Four
Name
Quantity
8.9 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a suspension of 2-chloroisonicotinic acid (18.0 g, 0.105 mol) in 250 mL of methylenechloride was added 1,1′-carbonyldiimidazole (17.0 g, 0.105 mol) portionwise. The mixture was stirred for 0.5 h and N,O-dimethylhydroxylamine hydrochloride (10.2 g, 0.105 mol) was added rapidly. The reaction mixture was stirred at room temperature overnight. Ether was added and the organic layer was washed with water, dried, dried over magnesium sulfate and filtered. The filtrate was concentrated to give 14.5 g (70%) of product as a yellow oil. This was used in next step without purification.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Ansideri, S Andreev, A Kuhn, W Albrecht, SA Laufer… - Molecules, 2018 - mdpi.com
… The residual Mg was let decanting and the supernatant was added dropwise to a solution of 2-chloro-N-methoxy-N-methylisonicotinamide (27, 3.2 g, 16.0 mmol) in dry THF (35 mL) …
Number of citations: 4 www.mdpi.com

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